

# TBI-223 Structure-Activity Relationship Studies: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

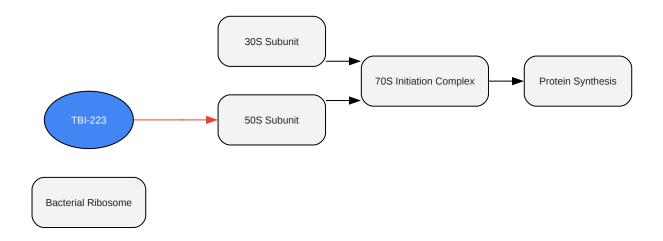
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **TBI-223**, a novel oxazolidinone antibiotic. **TBI-223** is currently under development for the treatment of tuberculosis (TB) and has demonstrated promising activity against multidrugresistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways and workflows to support further research and development in this area.

## **Core Structure and Mechanism of Action**

**TBI-223** belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis.[1] The core structure of these antibiotics features a 2-oxazolidinone ring. **TBI-223** is a derivative of linezolid, the first clinically approved oxazolidinone. A key structural modification in **TBI-223** is the replacement of linezolid's morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.[2][3] This modification has been a key focus of research to improve the safety and efficacy profile of this antibiotic class.[2]

The mechanism of action of oxazolidinones involves the inhibition of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, these drugs prevent the formation of a functional 70S initiation complex, thereby halting protein synthesis.[4][5] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.





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Mechanism of action of TBI-223.

# Structure-Activity Relationship (SAR) Studies

The development of **TBI-223** and related analogs has focused on optimizing antibacterial potency while minimizing toxicity, a significant challenge with earlier oxazolidinones like linezolid. A key toxicity concern is myelosuppression, which is linked to the inhibition of mitochondrial protein synthesis (MPS).[6] Therefore, SAR studies aim to identify modifications that enhance selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes.

The replacement of the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety in **TBI-223** is a critical modification that has been explored to improve the drug's properties.[2] A study by Gadekar et al. investigated a series of these azaspiro analogs, providing valuable insights into the SAR of this scaffold. The following table summarizes the in vitro antibacterial activity of selected analogs against various bacterial strains.



Compound	R Group	M. tuberculosi s H37Rv MIC (µg/mL)	S. aureus MIC (µg/mL)	E. coli MIC (μg/mL)	P. aeruginosa MIC (µg/mL)
Linezolid	-	-	-	-	-
Analog 1	Acetyl	1.56	0.53	>100	0.58
Analog 2	4- (trifluorometh yl)benzoyl	>50	1.05	>100	>100
Analog 3	Nicotinoyl	3.12	1.05	>100	2.34
Analog 4	Isonicotinoyl	3.12	1.05	>100	2.34

Data extracted from Gadekar et al. Please refer to the original publication for the full dataset and experimental details.

#### Key SAR Insights:

- Spirocyclic Scaffold: The 2-oxa-6-azaspiro[3.3]heptane moiety is a viable bioisosteric replacement for the morpholine ring of linezolid, retaining potent antibacterial activity.[2]
- C5-Substituent: The nature of the substituent at the C5 position of the oxazolidinone ring significantly influences the antibacterial spectrum and potency.
- Gram-Negative Activity: While potent against Gram-positive bacteria and M. tuberculosis, the analogs generally show weak activity against E. coli. However, some modifications demonstrate activity against P. aeruginosa.

## **Quantitative Data Summary**

This section provides a summary of the available quantitative data for **TBI-223**, including its in vitro activity, pharmacokinetic parameters in preclinical models, and its safety profile concerning mitochondrial protein synthesis.

# In Vitro Antibacterial Activity of TBI-223



Organism	Strain	MIC (μg/mL)	
Mycobacterium tuberculosis	H37Rv	1.56[2]	
Staphylococcus aureus	-	0.53[2]	
Escherichia coli	-	>100[2]	
Pseudomonas aeruginosa	-	0.58[2]	
Staphylococcus aureus (MRSA)	SAP231 (USA300)	4[5]	

**Preclinical Pharmacokinetic Parameters** 

Species	Dose	Route	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	T1/2 (h)
Mouse	100 mg/kg	Oral	-	-	-	3[7]
Rat	-	-	-	-	-	8[7]
Dog	-	-	-	-	6.6 (CL/F)	-

Note: Detailed Cmax and Tmax values were not available in the provided search results.

# Safety Profile: Mitochondrial Protein Synthesis Inhibition

A key advantage of **TBI-223** over linezolid is its improved safety profile, specifically the reduced inhibition of mammalian mitochondrial protein synthesis.

Compound	IC50 for MPS Inhibition (µM)
TBI-223	>74[7]
Linezolid	8[7]

# **Experimental Protocols**

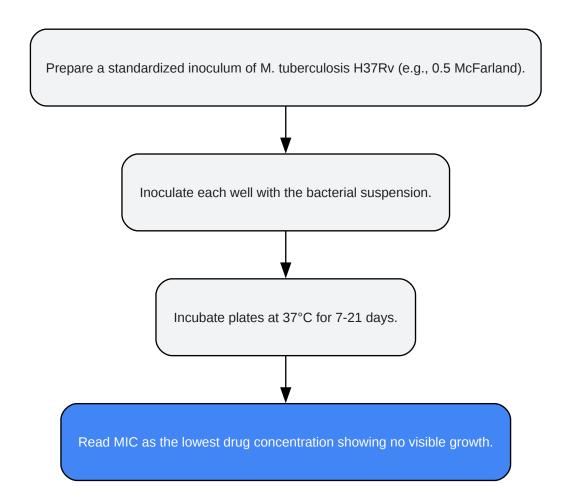


This section details the methodologies for the key experiments cited in this guide.

# Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Mycobacterium tuberculosis

This protocol is based on the EUCAST reference method.

Prepare 96-well microtiter plate with serial dilutions of TBI-223 in Middlebrook 7H9 broth.



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Broth microdilution MIC assay workflow.



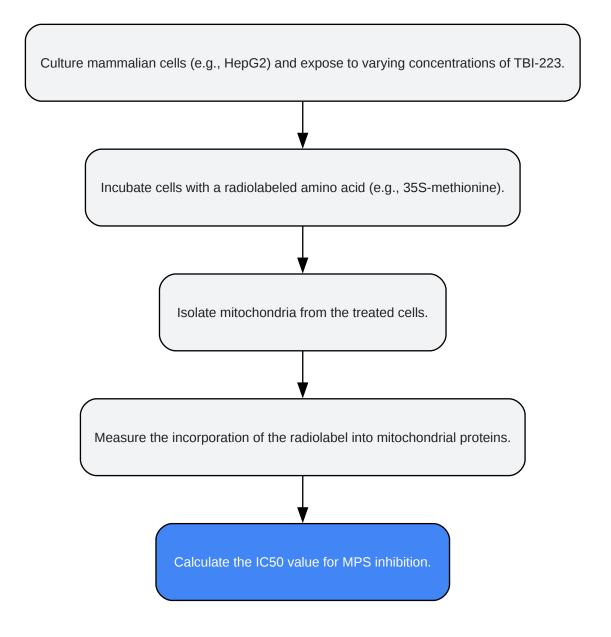
#### Methodology:

- Preparation of Drug Dilutions: A two-fold serial dilution of TBI-223 is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.
- Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive and negative control wells are included.
- Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 21 days.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

# In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay is crucial for assessing the potential for myelosuppression.





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Mitochondrial protein synthesis inhibition assay workflow.

#### Methodology:

- Cell Culture and Treatment: A suitable mammalian cell line (e.g., HepG2) is cultured and exposed to a range of concentrations of TBI-223 and a control compound (e.g., linezolid).
- Radiolabeling: The cells are incubated with a radiolabeled amino acid, such as 35Smethionine, which will be incorporated into newly synthesized proteins.



- Mitochondrial Isolation: After the incubation period, the cells are harvested, and the mitochondria are isolated through differential centrifugation.
- Measurement of Protein Synthesis: The amount of radiolabel incorporated into the mitochondrial proteins is quantified using techniques like scintillation counting or autoradiography of SDS-PAGE gels.
- IC50 Determination: The concentration of the drug that inhibits mitochondrial protein synthesis by 50% (IC50) is calculated from the dose-response curve.

### Conclusion

**TBI-223** represents a promising next-generation oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis and an improved safety profile compared to linezolid. The key structural modification, the 2-oxa-6-azaspiro[3.3]heptane moiety, appears to be crucial for this improved profile. The structure-activity relationship studies, although limited in the public domain for a broad series of **TBI-223** analogs, indicate that further optimization of the C5-substituent could lead to compounds with an even broader spectrum of activity. The detailed experimental protocols provided herein should facilitate further research into this important class of antibiotics. Continued investigation into the SAR of this novel scaffold is warranted to develop new and improved treatments for tuberculosis and other challenging bacterial infections.

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